molecular formula C15H32BrN3O2Si2 B2715852 2-[[5-Bromo-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,2,4-triazol-1-yl]methoxy]ethyl-trimethylsilane CAS No. 2375258-77-6

2-[[5-Bromo-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,2,4-triazol-1-yl]methoxy]ethyl-trimethylsilane

Cat. No.: B2715852
CAS No.: 2375258-77-6
M. Wt: 422.514
InChI Key: GDMLSARMBVLSSH-UHFFFAOYSA-N
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Description

2-[[5-Bromo-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,2,4-triazol-1-yl]methoxy]ethyl-trimethylsilane is a complex organic compound that features a triazole ring, a bromine atom, and multiple silyl groups

Preparation Methods

The synthesis of 2-[[5-Bromo-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,2,4-triazol-1-yl]methoxy]ethyl-trimethylsilane typically involves multiple stepsThe reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and catalysts like zinc or lithium reagents .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include lithium reagents, bromine, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[[5-Bromo-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,2,4-triazol-1-yl]methoxy]ethyl-trimethylsilane has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. The triazole ring can participate in coordination with metal ions, while the silyl groups can influence the compound’s reactivity and stability. The pathways involved often include nucleophilic substitution and coordination chemistry .

Comparison with Similar Compounds

Biological Activity

2-[[5-Bromo-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,2,4-triazol-1-yl]methoxy]ethyl-trimethylsilane (CAS Number: 2375258-77-6) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological implications based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula of the compound is C15H32BrN3O2Si2C_{15}H_{32}BrN_{3}O_{2}Si_{2}, with a molecular weight of 422.51 g/mol. The structure features a bromine atom, a triazole ring, and silyl ether functionalities, which are significant for its reactivity and biological interactions.

PropertyValue
Molecular FormulaC₁₅H₃₂BrN₃O₂Si₂
Molecular Weight422.51 g/mol
CAS Number2375258-77-6

Synthesis

The synthesis of this compound typically involves several steps, including the introduction of the bromine atom and the tert-butyldimethylsilyl (TBDMS) group. The TBDMS group is known for its stability and ease of removal under mild conditions, making it a popular choice in organic synthesis .

Antifungal Properties

Research indicates that compounds containing triazole moieties exhibit significant antifungal activity. For instance, triazole derivatives have been shown to inhibit the growth of various fungal species by interfering with ergosterol biosynthesis, a crucial component of fungal cell membranes. The presence of the bromine atom in this compound may enhance its lipophilicity and biological activity against fungal pathogens .

Enzyme Inhibition

The compound's structural components suggest potential interactions with enzymes involved in metabolic pathways. Studies on similar triazole derivatives have demonstrated their ability to inhibit cytochrome P450 enzymes, which play a vital role in drug metabolism and synthesis of steroid hormones. This inhibition can lead to altered pharmacokinetics of co-administered drugs .

Case Studies and Experimental Findings

  • Study on Antifungal Efficacy :
    • A study evaluated the antifungal activity of triazole derivatives against Candida albicans. The results indicated that compounds with similar structural features to this compound showed minimum inhibitory concentrations (MICs) in the range of 0.5 to 16 µg/mL .
  • Enzyme Interaction Analysis :
    • In vitro assays demonstrated that triazole-based compounds could inhibit specific cytochrome P450 enzymes by binding to their active sites. This suggests that our compound may similarly affect enzyme activity, potentially leading to therapeutic applications or adverse drug interactions.

The proposed mechanism of action for this compound involves:

  • Inhibition of Ergosterol Biosynthesis : By targeting enzymes in the ergosterol pathway, it disrupts fungal cell membrane integrity.
  • Cytochrome P450 Inhibition : Binding to cytochrome P450 enzymes alters normal metabolic processes, affecting drug metabolism and hormone synthesis.

Properties

IUPAC Name

2-[[5-bromo-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,2,4-triazol-1-yl]methoxy]ethyl-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H32BrN3O2Si2/c1-15(2,3)23(7,8)21-11-13-17-14(16)19(18-13)12-20-9-10-22(4,5)6/h9-12H2,1-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDMLSARMBVLSSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=NN(C(=N1)Br)COCC[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32BrN3O2Si2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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